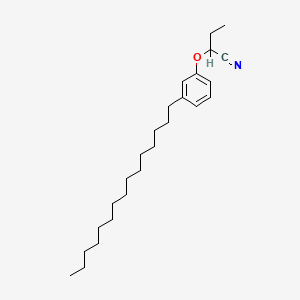
Butanenitrile, 2-(3-pentadecylphenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanenitrile, 2-(3-pentadecylphenoxy)-: is an organic compound with the molecular formula C25H41NO and a molecular weight of 371.6 g/mol . This compound is characterized by the presence of a butanenitrile group attached to a phenoxy group, which is further substituted with a pentadecyl chain. It is a specialized chemical used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Butanenitrile, 2-(3-pentadecylphenoxy)- typically involves the reaction of 3-pentadecylphenol with butanenitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of Butanenitrile, 2-(3-pentadecylphenoxy)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography .
化学反応の分析
Types of Reactions: Butanenitrile, 2-(3-pentadecylphenoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Ethers, esters
科学的研究の応用
Butanenitrile, 2-(3-pentadecylphenoxy)- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biochemical pathways and interactions due to its unique structural properties.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
作用機序
The mechanism of action of Butanenitrile, 2-(3-pentadecylphenoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
- Butanenitrile, 2-(3-dodecylphenoxy)-
- Butanenitrile, 2-(3-tetradecylphenoxy)-
- Butanenitrile, 2-(3-hexadecylphenoxy)-
Comparison: Butanenitrile, 2-(3-pentadecylphenoxy)- is unique due to its specific pentadecyl substitution, which imparts distinct physical and chemical properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific hydrophobicity, molecular size, and reactivity .
特性
CAS番号 |
63163-97-3 |
|---|---|
分子式 |
C25H41NO |
分子量 |
371.6 g/mol |
IUPAC名 |
2-(3-pentadecylphenoxy)butanenitrile |
InChI |
InChI=1S/C25H41NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-23-19-17-20-25(21-23)27-24(4-2)22-26/h17,19-21,24H,3-16,18H2,1-2H3 |
InChIキー |
OASCYEPFYOGAJA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















